molecular formula C16H21ClN2O2 B1437888 [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride CAS No. 1185293-57-5

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride

Cat. No.: B1437888
CAS No.: 1185293-57-5
M. Wt: 308.8 g/mol
InChI Key: DMCSXPXFQXTOAP-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of G-protein coupled receptors, leading to altered intracellular signaling cascades. This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound’s interaction with monoamine oxidase can inhibit the enzyme, preventing the breakdown of monoamines and increasing their availability. This inhibition can lead to changes in neurotransmitter levels, affecting mood and behavior . Additionally, the compound may influence gene expression by modulating transcription factors or epigenetic markers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, low doses may modulate neurotransmitter levels without causing adverse effects, whereas high doses can result in toxicity or adverse reactions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with monoamine oxidase can influence the metabolism of monoamines, leading to changes in their levels and activity . Additionally, the compound may affect other metabolic pathways by modulating enzyme activity or gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, it may be transported into cells via specific transporters, allowing it to reach its target sites . The compound’s distribution within tissues can also influence its activity, as it may accumulate in specific regions, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the mitochondria, influencing cellular metabolism and energy production . Additionally, the compound’s localization can be regulated by targeting signals or post-translational modifications, ensuring it reaches the appropriate sites for its activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSXPXFQXTOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662965
Record name 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-57-5
Record name 4-Pyridinemethanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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